Cas no 59833-69-1 (Methyl 2-(3-amino-4-chlorophenyl)acetate)

Methyl 2-(3-amino-4-chlorophenyl)acetate is a fine chemical intermediate with a molecular formula of C₉H₁₀ClNO₂. This compound features both an amino and an ester functional group, making it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the 4-chloro substituent enhances its reactivity in electrophilic aromatic substitution reactions, while the ester group allows for further derivatization. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Proper storage in a cool, dry environment is recommended to maintain stability.
Methyl 2-(3-amino-4-chlorophenyl)acetate structure
59833-69-1 structure
商品名:Methyl 2-(3-amino-4-chlorophenyl)acetate
CAS番号:59833-69-1
MF:C9H10NO2Cl
メガワット:199.6342
MDL:MFCD06797914
CID:892718
PubChem ID:21920780

Methyl 2-(3-amino-4-chlorophenyl)acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(3-amino-4-chlorophenyl)acetate
    • 3-Amino-4-chlorophenylacetic acid methyl ester
    • Methyl 3-amino-4-chlorophenylacetate
    • (3-amino-4-chlorophenyl)acetic acid methyl ester
    • ANW-69681
    • CTK6J1968
    • methyl 3-amino-4-chlorobenzeneacetate
    • Methyl-3-amino-4-chlorophenylacetate
    • OR4809
    • PubChem13749
    • SureCN3784804
    • SY109988
    • MFCD06797914
    • Methyl (3-amino-4-chlorophenyl)acetate
    • SCHEMBL3784804
    • AKOS016003716
    • XDJOZRQUCQQBCH-UHFFFAOYSA-N
    • Benzeneacetic acid, 3-amino-4-chloro-, methyl ester
    • DS-17712
    • DTXSID60620107
    • DA-17813
    • CS-0042534
    • 59833-69-1
    • Methyl2-(3-Amino-4-chlorophenyl)acetate
    • MDL: MFCD06797914
    • インチ: InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3
    • InChIKey: XDJOZRQUCQQBCH-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)CC1=CC(=C(C=C1)Cl)N

計算された属性

  • せいみつぶんしりょう: 199.0401
  • どういたいしつりょう: 199.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • 密度みつど: 1.275±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.98 g/l)(25ºC)、
  • PSA: 52.32

Methyl 2-(3-amino-4-chlorophenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM184775-1g
methyl 2-(3-amino-4-chlorophenyl)acetate
59833-69-1 95%
1g
$171 2022-06-10
Fluorochem
226128-5g
Methyl 2-(3-amino-4-chlorophenyl)acetate
59833-69-1 95%
5g
£213.00 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD241935-250mg
Methyl 2-(3-amino-4-chlorophenyl)acetate
59833-69-1 95%
250mg
¥37.0 2024-04-18
Chemenu
CM184775-5g
methyl 2-(3-amino-4-chlorophenyl)acetate
59833-69-1 95%
5g
$628 2021-06-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD241935-1g
Methyl 2-(3-amino-4-chlorophenyl)acetate
59833-69-1 95%
1g
¥95.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS776-250mg
Methyl 2-(3-amino-4-chlorophenyl)acetate
59833-69-1 95+%
250mg
316CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS776-100mg
Methyl 2-(3-amino-4-chlorophenyl)acetate
59833-69-1 95+%
100mg
137CNY 2021-05-08
1PlusChem
1P00E9TL-250mg
3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER
59833-69-1 95%
250mg
$7.00 2025-02-26
abcr
AB246312-250mg
Methyl 3-Amino-4-chlorophenylacetate; .
59833-69-1
250mg
€77.40 2024-04-17
A2B Chem LLC
AG65113-250mg
3-Amino-4-chlorophenylacetic acid methyl ester
59833-69-1 95%
250mg
$7.00 2024-04-19

Methyl 2-(3-amino-4-chlorophenyl)acetate 関連文献

Methyl 2-(3-amino-4-chlorophenyl)acetateに関する追加情報

Comprehensive Overview of Methyl 2-(3-amino-4-chlorophenyl)acetate (CAS No. 59833-69-1)

Methyl 2-(3-amino-4-chlorophenyl)acetate, identified by its CAS number 59833-69-1, is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This ester derivative, featuring both amino and chloro functional groups, is widely recognized for its role as a key intermediate in synthesizing bioactive molecules. Its molecular structure, C9H10ClNO2, combines aromaticity with polar substituents, making it a versatile building block for drug discovery and fine chemical production.

In recent years, the demand for Methyl 2-(3-amino-4-chlorophenyl)acetate has surged due to its utility in developing small-molecule therapeutics and crop protection agents. Researchers highlight its relevance in designing enzyme inhibitors and receptor modulators, aligning with trends in precision medicine and sustainable agriculture. The compound's chlorophenyl moiety enhances lipid solubility, a critical factor for optimizing drug bioavailability—a topic frequently searched in pharmacokinetics forums.

Synthetic routes to CAS 59833-69-1 often involve esterification of 3-amino-4-chlorophenylacetic acid or nucleophilic substitution of halogenated precursors. Industry professionals increasingly discuss green chemistry approaches to its production, reflecting broader environmental concerns. Analytical techniques like HPLC and NMR spectroscopy are essential for verifying the purity of this compound, as impurities may affect downstream applications—a common query among quality control specialists.

The 3-amino-4-chlorophenyl scaffold in this ester demonstrates notable structure-activity relationships (SAR) in medicinal chemistry. Recent patent literature reveals its incorporation into anticancer leads and neuroprotective agents, addressing trending health priorities. Meanwhile, its agrochemical derivatives show promise in combating pesticide resistance, a hot topic in agricultural science. These applications make 59833-69-1 a frequent subject in structure-based drug design webinars.

Storage and handling of Methyl 2-(3-amino-4-chlorophenyl)acetate require attention to its moisture sensitivity and light stability. Best practices recommend argon atmosphere storage—a detail often overlooked in laboratory protocols but heavily searched in chemical storage guidelines. The compound's spectral data (IR, MS) are well-documented, supporting its identification in forensic chemistry and regulatory compliance scenarios.

Market analyses indicate growing interest in custom synthesis of 59833-69-1, particularly from contract research organizations (CROs). Its price fluctuations correlate with API manufacturing trends, making it a benchmark in fine chemical economics. Environmental fate studies of its derivatives remain an active research area, responding to REACH regulations discussions—a regulatory focus point in EU chemical policies.

Innovative applications of this compound include its use in fluorescent probes for cellular imaging and as a precursor for metal-organic frameworks (MOFs). These cutting-edge uses align with search trends around nanotechnology and diagnostic tools. The amino group allows further functionalization via amidation or Schiff base formation, techniques frequently explored in combinatorial chemistry tutorials.

Academic curricula increasingly feature Methyl 2-(3-amino-4-chlorophenyl)acetate as a case study for multistep organic synthesis, reflecting its pedagogical value. Safety data sheets emphasize standard laboratory PPE requirements, while waste disposal protocols for halogenated compounds remain a top search category among EHS professionals. The compound's chromatographic behavior is often cited in method development literature for reverse-phase separations.

Emerging research explores the compound's potential in bioconjugation chemistry and prodrug design, areas gaining traction in biopharmaceutical circles. Its logP value (measuring lipophilicity) is frequently referenced in QSAR modeling discussions—a computational approach dominating drug discovery conferences. These interdisciplinary connections enhance the compound's profile beyond traditional synthetic applications.

Global suppliers of CAS 59833-69-1 increasingly provide certificates of analysis with detailed impurity profiles, responding to industry demands for GMP-compliant intermediates. The compound's thermal stability data supports its use in high-temperature reactions, a niche frequently queried in process chemistry forums. Such technical specifications make it a reliable choice for scale-up operations in pilot plants.

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